1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-
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Overview
Description
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- is an organic compound with the molecular formula C28H44O4 It is a derivative of 1,4-benzenedicarboxaldehyde, where the hydrogen atoms at the 2 and 5 positions are replaced by dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- typically involves the alkylation of 1,4-benzenedicarboxaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Benzenedicarboxaldehyde+2Dodecyl bromideK2CO3,DMF1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dodecyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid, 2,5-bis(dodecyloxy)-
Reduction: 1,4-Benzenedimethanol, 2,5-bis(dodecyloxy)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- has several scientific research applications:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and other polymeric materials due to its ability to form stable linkages.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies:
Industrial Applications: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- depends on the specific application. In materials science, it acts as a monomer that can form covalent bonds with other monomers to create polymeric structures. In organic synthesis, it serves as an intermediate that can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxylic acid, 2,5-bis(bromomethyl)-
- 1,4-Benzenedicarboxaldehyde, 2,5-bis(methoxy)-
- 1,4-Benzenedicarboxaldehyde, 2,5-bis(ethoxy)-
Uniqueness
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- is unique due to the presence of long dodecyloxy chains, which impart distinct physical and chemical properties. These long alkyl chains can enhance the solubility of the compound in non-polar solvents and influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
2,5-didodecoxyterephthalaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-35-31-25-30(28-34)32(26-29(31)27-33)36-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQFDIIEMNDHHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCCCCCC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478487 |
Source
|
Record name | 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123415-45-2 |
Source
|
Record name | 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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